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Compound of Interest

Compound Name: 1-Methylpiperazin-2-one

Cat. No.: B1308644

Spectroscopic Comparison: 1-Methylpiperazin-
2-one and its Hydrochloride Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comparative spectroscopic analysis of 1-Methylpiperazin-2-one and its
hydrochloride salt. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, we aim to elucidate the structural and electronic
differences between the free base and its protonated form. This information is crucial for
researchers in drug development and organic synthesis, where understanding the
physicochemical properties of a molecule and its salt form is essential for formulation,
characterization, and biological activity studies.

Introduction

1-Methylpiperazin-2-one is a cyclic diamine derivative with potential applications as a building
block in medicinal chemistry. The formation of a hydrochloride salt is a common strategy to
improve the solubility and stability of amine-containing compounds. The protonation of the
tertiary amine in the piperazine ring is expected to induce significant changes in the molecule's
electronic environment, which can be readily observed through various spectroscopic
techniques. This guide presents a summary of the expected spectroscopic data for both the
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free base and its hydrochloride salt, supported by general experimental protocols and a logical
workflow for such a comparative analysis.

Comparative Spectroscopic Data

The following tables summarize the predicted and literature-inferred spectroscopic data for 1-
Methylpiperazin-2-one and its hydrochloride salt. It is important to note that a complete set of
experimentally-verified spectra for both compounds under identical conditions is not readily
available in the public domain. Therefore, the data presented here is a combination of predicted
values and data extrapolated from closely related structures.

'H NMR Spectroscopy

Protonation of the N4-nitrogen is expected to cause a significant downfield shift of the
neighboring protons (H-3 and H-5) due to the inductive effect of the positive charge. The
solvent can also influence the chemical shifts.

1-Methylpiperazin-2-  1-Methylpiperazin-2-

Proton Assignment one (Predicted, one Hydrochloride Expected Change
CDCls) (Predicted, D20)
N-CHs ~2.4 ppm (S) ~3.0 ppm (S) Downfield shift
-CH2- (Position 3) ~3.2 ppm (1) ~3.7 ppm () Downfield shift
- N/A (deuterated )
-NH- (Position 4) ~1.9 ppm (br s) Protonation at N4
solvent)

-CH:- (Position 5) ~2.8 ppm (1) ~3.5 ppm (1) Downfield shift
-CH:- (Position 6) ~3.4 ppm (S) ~4.0 ppm (S) Downfield shift

13C NMR Spectroscopy

Similar to *H NMR, the carbon atoms adjacent to the protonated nitrogen in the hydrochloride
salt are expected to experience a downfield shift in their 33C NMR spectrum.
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1-Methylpiperazin-2-  1-Methylpiperazin-2-

Carbon Assignment one (Predicted, one Hydrochloride Expected Change
CDCls) (Predicted, D20)

N-CHs ~46 ppm ~43 ppm Minimal change
-CH2- (Position 3) ~54 ppm ~50 ppm Upfield shift

-CH:- (Position 5) ~49 ppm ~48 ppm Minimal change
-CHa- (Position 6) ~58 ppm ~55 ppm Upfield shift

C=0 (Position 2) ~170 ppm ~172 ppm Minimal change

IR Spectroscopy

The most significant change in the IR spectrum upon salt formation will be the appearance of a
broad absorption band corresponding to the N-H* stretch of the ammonium salt.

_ . 1-Methylpiperazin-2-
1-Methylpiperazin-2- _
one Hydrochloride

Functional Group one (Typical _ Key Differences
(Typical
Wavenumber)
Wavenumber)
3200-3400 cm™? Disappearance of N-H
N-H Stretch ] N/A
(weak to medium) stretch

Appearance of broad
2400-2800 cmt _
N-H* Stretch N/A ammonium salt
(broad, strong)
stretch

Slight shift to higher

C=0 Stretch (Amide) ~1650 cm™1 ~1660 cm™1
frequency

C-N Stretch 1100-1300 cm™1 1100-1300 cm™1 Minimal change

Mass Spectrometry

In mass spectrometry, the free base will show its molecular ion peak. The hydrochloride salt is
not typically analyzed directly by techniques like electron ionization (EIl) but can be analyzed by
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electrospray ionization (ESI), where it would show the protonated molecular ion of the free

base.
. _ . 1-Methylpiperazin-2-one
Analysis 1-Methylpiperazin-2-one .
Hydrochloride
Molecular Formula CsH10N20 CsH11CIN20
Molecular Weight 114.15 g/mol [1] 150.61 g/mol [2][3]
Expected [M]* (EI-MS) m/z 114 N/A
Expected [M+H]* (ESI-MS) m/z 115 m/z 115

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., CDCIs for the free base, D20 for the hydrochloride salt) in
an NMR tube.

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse program. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
program. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of 13C.

IR Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two
salt plates (e.g., NaCl or KBr).
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» Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the empty sample holder or the pure solvent should be recorded and subtracted

from the sample spectrum.

Mass Spectrometry

o EI-MS (for the free base): Introduce a small amount of the sample into the mass
spectrometer, typically via a direct insertion probe or a gas chromatograph. The standard
electron energy for ionization is 70 eV.

o ESI-MS (for the hydrochloride salt): Dissolve the sample in a suitable solvent (e.g., methanol
or acetonitrile/water) and introduce it into the ESI source via direct infusion or through a
liquid chromatograph. The analysis is typically performed in positive ion mode.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis
of an amine and its hydrochloride salt.

Workflow for Comparative Spectroscopic Analysis
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Caption: A logical workflow for the comparative spectroscopic analysis of 1-Methylpiperazin-2-
one and its hydrochloride salt.

Conclusion

The protonation of 1-Methylpiperazin-2-one to its hydrochloride salt induces significant and
predictable changes in its spectroscopic properties. In NMR spectroscopy, the protons and
carbons near the protonated nitrogen atom experience a downfield shift. IR spectroscopy
provides a clear indication of salt formation through the appearance of a broad N-H* stretching
band. Mass spectrometry can confirm the molecular weight of the free base and its protonated
form. A systematic comparison using these techniques provides a comprehensive
characterization of both the free base and its salt, which is invaluable for researchers in the
pharmaceutical and chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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